D-(R)-Homophenylalanine HCl

Description

BenchChem offers high-quality D-(R)-Homophenylalanine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-(R)-Homophenylalanine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

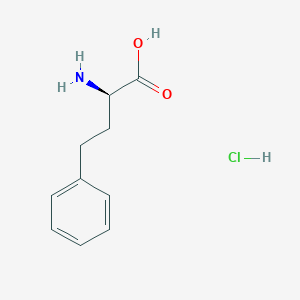

(2R)-2-amino-4-phenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBMONIBOQCTCF-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-(R)-Homophenylalanine HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

D-(R)-Homophenylalanine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural distinction from the natural proteinogenic amino acid D-phenylalanine—an additional methylene group in its side chain—imparts unique conformational properties and enhances its utility as a versatile building block. This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of D-(R)-Homophenylalanine hydrochloride (HCl), its diverse applications, and detailed experimental protocols. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this unique molecule in their scientific endeavors.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

The 20 canonical amino acids form the fundamental alphabet of protein structure and function. However, the exploration of non-proteinogenic amino acids (npAAs), such as D-(R)-Homophenylalanine, has opened new frontiers in drug discovery and peptide design.[][2] The incorporation of npAAs into peptide-based therapeutics can significantly enhance their pharmacological properties.[] These modifications can lead to increased metabolic stability by reducing susceptibility to enzymatic degradation, improved cell permeability, and the ability to adopt unique secondary structures that can optimize binding to biological targets.[2] D-(R)-Homophenylalanine, with its extended hydrophobic side chain, is an exemplary npAA that offers chemists a powerful tool to modulate the structure and function of peptides and other small molecules.[]

Physicochemical Properties of D-(R)-Homophenylalanine HCl

The hydrochloride salt of D-(R)-Homophenylalanine is the most commonly utilized form in synthesis due to its enhanced stability and solubility in aqueous media.[4] A thorough understanding of its physicochemical properties is essential for its effective application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-4-phenylbutanoic acid hydrochloride | [5] |

| Synonyms | (R)-2-Amino-4-phenylbutyric acid HCl, D-HomoPhe-OH HCl | [5][6] |

| Chemical Formula | C₁₀H₁₄ClNO₂ | [7] |

| Molecular Weight | 215.68 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | >300 °C (decomposes) | [6] |

| Solubility | Soluble in water[4][6]; Sparingly soluble in aqueous acid and slightly soluble in aqueous base[6]. While specific quantitative data is not readily available, its solubility in organic solvents like DMF and methanol is expected to be limited but can be enhanced by esterification. | |

| Optical Rotation | [α]D/20 = -45±1°, c=1 in 3 M HCl | [6] |

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the phenyl group (aromatic protons typically in the range of 7.1-7.3 ppm), the methylene protons of the ethyl bridge, the methine proton at the alpha-carbon, and the amine protons. The exact chemical shifts can vary depending on the solvent and protonation state.[8][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the carboxylic acid carbon (typically >170 ppm), the aromatic carbons (120-140 ppm), the alpha-carbon, and the two methylene carbons in the side chain.[10][11]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the amine group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free amino acid (m/z 179.22) and fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the side chain.

Core Applications in Research and Drug Development

Peptide and Peptidomimetic Synthesis

The primary application of D-(R)-Homophenylalanine HCl is in solid-phase peptide synthesis (SPPS). Its incorporation can introduce conformational constraints and increase the hydrophobicity of the peptide, potentially leading to enhanced binding affinity and biological activity.[] The D-configuration and the extended side chain can also confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[]

Experimental Workflow: Incorporating D-(R)-Homophenylalanine via SPPS

Caption: A generalized workflow for the incorporation of D-(R)-Homophenylalanine into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: SPPS with D-(R)-Homophenylalanine

This protocol outlines the manual coupling of Fmoc-D-(R)-Homophenylalanine-OH onto a resin-bound peptide chain. Due to the potential for steric hindrance from the bulky side chain, extended coupling times or double coupling may be necessary to ensure high coupling efficiency.[12]

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (5 x 1 minute) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, dissolve Fmoc-D-(R)-Homophenylalanine-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for at least 2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines.[12]

-

If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat the coupling step (double coupling) with a fresh solution of activated amino acid.

-

-

Washing: Once the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (3 x 1 minute) and then with dichloromethane (DCM) (3 x 1 minute).

-

Chain Elongation: Proceed to the deprotection step for the addition of the next amino acid in the sequence.

-

Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chiral Ligand Synthesis for Asymmetric Catalysis

The inherent chirality of D-(R)-Homophenylalanine makes it a valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis.[13] These ligands, when complexed with a metal center, can create a chiral environment that directs a chemical reaction to selectively produce one enantiomer of a product over the other. Oxazoline-based ligands, in particular, are widely used and can be readily synthesized from amino alcohols derived from amino acids.[][14]

Workflow for Chiral Bis(oxazoline) Ligand Synthesis

Caption: A simplified workflow for the synthesis of a chiral Pyridine-Bis(oxazoline) (PyBOX) ligand from D-(R)-Homophenylalanine.

Protocol: Synthesis of a D-(R)-Homophenylalanine-Derived Bis(oxazoline) Ligand

This protocol is adapted from established methods for the synthesis of PyBOX ligands from amino alcohols and can be applied to the amino alcohol derived from D-(R)-Homophenylalanine.[13]

-

Reduction of D-(R)-Homophenylalanine to the Amino Alcohol:

-

Suspend D-(R)-Homophenylalanine HCl in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water and aqueous sodium hydroxide, and extract the amino alcohol product.

-

-

Synthesis of the Bis(oxazoline) Ligand:

-

In a round-bottom flask under an inert atmosphere, dissolve the D-(R)-homophenylalaninol (the amino alcohol from the previous step) in an appropriate solvent (e.g., chlorobenzene).

-

Add 2,6-dicyanopyridine and a catalytic amount of a Lewis acid (e.g., ZnCl₂).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction, and purify the resulting bis(oxazoline) ligand by column chromatography.

-

Conclusion and Future Perspectives

D-(R)-Homophenylalanine HCl is a valuable and versatile building block for chemists and drug discovery scientists. Its unique structural properties offer a means to enhance the stability, activity, and pharmacokinetic profiles of peptide-based therapeutics. Furthermore, its utility as a chiral precursor for the synthesis of ligands for asymmetric catalysis underscores its broader importance in synthetic organic chemistry. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of non-proteinogenic amino acids like D-(R)-Homophenylalanine will undoubtedly play an increasingly critical role in the design and development of next-generation drugs.

References

-

Drug Target Review. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. [Link]

- Hughes, D. L. (2008). Enzymatic Preparation of a d-Amino Acid from a Racemic Amino Acid or Keto Acid. Organic Process Research & Development, 12(4), 665-669.

-

Bentham Science Publishers. (2026, January 7). A Comprehensive Review on Non-Natural Amino Acid–based Modifications in Antibacterial Peptides. [Link]

- Fu, G. C. (2008). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S) -4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE. Organic Syntheses, 85, 1-12.

- Imamoto, T., & Gridnev, I. D. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of organic chemistry, 81(1), 2-17.

- Li, W., & Zhang, X. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Accounts of chemical research, 49(8), 1694-1704.

- Pollegioni, L., & Molla, G. (2011). Advances in Enzymatic Synthesis of D-Amino Acids.

- Kündig, E. P. (2004). New chiral bis (oxazoline)

- Isoyama, S., et al. (2008). A Simple Enzymatic Method for Production of a Wide Variety of D-Amino Acids Using L-Amino Acid Oxidase from Rhodococcus sp. AIU Z-35-1.

- Imamoto, T., et al. (2011). Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society, 133(50), 20296-20305.

- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205.

- Nandanwar, H., et al. (2011). Enzymatic Production of D-Amino Acids. In Methods in molecular biology (pp. 97-109). Humana Press.

- Kent, S. B. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Molecules, 30(8), 1629.

- Chandrasekhar, V., et al. (2012). Chiral multidentate oxazoline ligands based on cyclophosphazene cores: synthesis, characterization and complexation studies. Dalton Transactions, 41(19), 5976-5987.

- Hsiao, H. Y., et al. (1987). Enzymatic Production of Amino Acids. In Biotechnology and Genetic Engineering Reviews (Vol. 5, pp. 179-222). Intercept Ltd.

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

University of Puget Sound. 1H NMR chemical shift ppm table. [Link]

-

Mesa Labs. SPPS Tips For Success Handout. [Link]

-

Yoneyama Yakuhin Kogyo Co., Ltd. D-Homophenylalanine (D-Hphe). [Link]

-

PubChem. D-Homophenylalanine. [Link]

- Lorenz, H., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics, 26(14), 10168-10179.

-

University of Delhi. 13C NMR spectroscopy. [Link]

-

Gable, K. (2022, March 9). 1H NMR Chemical Shift. Oregon State University. [Link]

- Oldfield, E. (2001). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Journal of the American Chemical Society, 123(45), 11041-11052.

- Lorenz, H., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics, 26(14), 10168-10179.

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Scientific Laboratory Supplies. D-Homophenylalanine, >=98.0%. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. yone-yama.co.jp [yone-yama.co.jp]

- 5. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 82795-51-5 CAS MSDS (D-Homophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. L -Homophenylalanine 97 21176-60-3 [sigmaaldrich.com]

- 8. compoundchem.com [compoundchem.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. bhu.ac.in [bhu.ac.in]

- 11. compoundchem.com [compoundchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

Biological Activity of D-Homophenylalanine Enantiomers: A Technical Guide

Executive Summary

D-Homophenylalanine (D-Hph) is the non-proteinogenic, dextrorotatory enantiomer of α-amino-4-phenylbutyric acid.[1] Unlike its naturally occurring L-isomer or the shorter-chain Phenylalanine (Phe), D-Hph possesses unique physicochemical properties—specifically an extended methylene bridge and inverted stereochemistry—that render it a critical tool in modern peptidomimetic drug design.[1]

This guide details the biological mechanisms, synthesis, and experimental utility of D-Hph. Its primary value lies in proteolytic resistance and conformational constraint , allowing researchers to extend the half-life of peptide therapeutics and probe the stereochemical requirements of receptor binding pockets (e.g., ACE, DPP-IV).

Structural & Physicochemical Properties[1][2][3][4][5]

The Homologation Effect

D-Hph differs from D-Phenylalanine by the insertion of a single methylene group (

-

Increased Hydrophobicity: The extra methylene increases lipophilicity, altering partition coefficients (

) and enhancing membrane permeability. -

Conformational Flexibility: The extended side chain allows the phenyl ring to access binding pockets that are sterically occluded for Phenylalanine.

-

Inverted Chirality: As a D-amino acid, it forces peptide backbones into non-standard conformations (e.g.,

-turns), often critical for locking bioactive conformations.[1]

Structural Comparison (DOT Visualization)

Figure 1: Structural divergence between L-Phe and D-Hph driving biological stability.[1]

Pharmacological Mechanisms & Applications[1][2][6][7]

Proteolytic Stability (The "D" Effect)

The most significant biological activity of D-Hph is its inertness to endogenous proteases .[1] Mammalian proteolytic enzymes (e.g., chymotrypsin, carboxypeptidases) have evolved to recognize L-amino acids.

-

Mechanism: The D-configuration misaligns the scissile bond within the enzyme's catalytic triad.[1]

-

Application: Incorporation of D-Hph into peptide drugs (e.g., LHRH antagonists, Enkephalin analogs) prevents rapid degradation in plasma, significantly increasing in vivo half-life.[1]

Target Specificity: ACE and NEP Inhibition

D-Hph is frequently used to map the active sites of metalloproteases like Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1]

-

Stereochemical Probes: While potent ACE inhibitors typically require L-isomers for Zinc coordination, D-Hph derivatives are synthesized to define the "stereochemical wall" of the hydrophobic pocket (

subsite).[1] -

Inhibitor Design: In specific "retro-inverso" peptide designs, D-Hph mimics the side chain of L-Phe but maintains the topology of the backbone, allowing binding without cleavage.[1]

Peptidomimetics & Foldamers

In drug design, D-Hph is a "turn inducer."[1]

-

Beta-Turns: Introducing a D-amino acid into an all-L peptide sequence often nucleates a

-turn.[1] This is critical for mimicking the bioactive loops of proteins (e.g., antibody CDR loops). -

Self-Assembly: D-Hph containing tripeptides (e.g., D-Hph-Phe-Phe) have been shown to self-assemble into hydrogels, useful for sustained drug delivery systems.[1]

Experimental Protocol: Enzymatic Resolution of D-Hph

To study D-Hph, high enantiomeric purity (>99% ee) is required.[1] Chemical synthesis often yields racemates. The following protocol utilizes Alcalase , an industrial serine protease, to kinetically resolve the racemate. This method is preferred for its scalability and green chemistry principles.[2]

Principle

Alcalase selectively hydrolyzes the ester of the L-enantiomer, leaving the D-enantiomer ester intact.[1]

Reaction:

Materials

-

Substrate: N-Acetyl-DL-homophenylalanine ethyl ester.[1]

-

Enzyme: Alcalase 2.4L (Novozymes).[1]

-

Buffer: 0.1 M Phosphate buffer (pH 7.5).

-

Solvent: Ethyl Acetate (EtOAc).[1]

Step-by-Step Methodology

| Step | Action | Critical Parameter / Rationale |

| 1 | Substrate Preparation | Dissolve 10g of N-Acetyl-DL-Hph-OEt in 50 mL of acetone/water (1:9 v/v). Ensure full solubilization to prevent heterogeneous kinetics. |

| 2 | Enzyme Addition | Add Alcalase (10% v/w relative to substrate).[1] Maintain temperature at 30°C. |

| 3 | pH Stat Reaction | The hydrolysis releases acid.[1] Maintain pH 7.5 constantly by automatic addition of 1M NaOH. Stop point: When NaOH consumption reaches 50% theoretical conversion.[1] |

| 4 | Extraction (L-isomer) | Extract the reaction mixture with EtOAc. The aqueous phase contains the hydrolyzed L-Hph.[1] The organic phase contains the unreacted D-Hph ester. |

| 5 | Isolation of D-Hph | Collect the organic phase.[1] Dry over |

| 6 | Hydrolysis | Reflux the resulting D-ester in 6M HCl for 4 hours to remove the acetyl and ethyl groups. |

| 7 | Purification | Recrystallize from ethanol/water to obtain pure D-Homophenylalanine hydrochloride.[1] |

Workflow Diagram (DOT)

Figure 2: Kinetic resolution workflow for isolating high-purity D-Homophenylalanine.

Quantitative Data Summary

The following table summarizes the comparative biological impact of substituting L-Phe with D-Hph in bioactive peptides (e.g., Enkephalin analogs).

| Property | L-Phenylalanine (Native) | D-Homophenylalanine (Modified) | Biological Implication |

| Proteolytic Half-life | < 5 mins (Plasma) | > 60 mins (Plasma) | Enables systemic delivery; reduces dosing frequency.[1] |

| Receptor Affinity ( | High (nM range) | Variable (Context dependent) | D-Hph is often used to block binding or create antagonists.[1] |

| Lipophilicity ( | 1.38 | ~1.85 | Improved blood-brain barrier (BBB) penetration.[1] |

| Conformation | Flexible / Extended | Stabilizes secondary structure for receptor fit.[1] |

References

-

Zhao, H., Luo, R. G., Wei, D., & Malhotra, S. V. (2002). Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride.[3][4] Enantiomer, 7(1), 1-3.[1][3][4]

-

Koketsu, K., et al. (2013). Identification of homophenylalanine biosynthetic genes... and application to its microbial production. Applied and Environmental Microbiology, 79(7), 2201-2208.

-

Sobolewski, D., et al. (2005). Analogues of arginine vasopressin... modified with L-beta-homophenylalanine.[1] Journal of Peptide Research, 65(4), 465-471.

-

PubChem. D-Homophenylalanine Compound Summary. National Library of Medicine.

-

Chem-Impex. Fmoc-D-homophenylalanine: Applications in Peptide Synthesis.

Sources

Technical Whitepaper: D-Homophenylalanine HCl – Structural Integrity and Pharmaceutical Applications

This technical guide provides an in-depth analysis of D-Homophenylalanine Hydrochloride, focusing on its structural properties, synthesis, and critical role in pharmaceutical development.

Executive Summary

D-Homophenylalanine (D-Hpa) is a non-proteinogenic amino acid that serves as a critical chiral building block in modern drug discovery. Unlike its L-isomer, which is a precursor for ACE inhibitors like Enalapril, the D-isomer is primarily utilized to engineer proteolytic stability into therapeutic peptides and to modulate receptor selectivity in peptidomimetics. This guide details the physicochemical identity, synthesis pathways, and application logic of D-Homophenylalanine HCl, providing a roadmap for its integration into high-value pharmaceutical workflows.

Chemical Identity & Structural Analysis[1]

D-Homophenylalanine HCl is the hydrochloride salt of the (R)-enantiomer of 2-amino-4-phenylbutyric acid. Its structural distinctiveness lies in the methylene insertion between the

Core Identifiers

| Property | Specification |

| Chemical Name | (R)-2-Amino-4-phenylbutanoic acid hydrochloride |

| CAS Number | 82795-51-5 (Free Base)* |

| Molecular Formula | C |

| Molecular Weight | 215.68 g/mol (HCl salt) / 179.22 g/mol (Free base) |

| Chirality | D-Configuration (R-Absolute Configuration) |

| Solubility | Highly soluble in water/methanol (due to HCl salt form) |

*Note: While 82795-51-5 is the primary CAS for the parent D-Homophenylalanine, the HCl salt is often custom-manufactured and referenced under the parent CAS with salt specification.

Molecular Structure Visualization

The following diagram illustrates the structural logic and the stereochemical orientation that confers its unique biological properties.

Caption: Structural decomposition of D-Homophenylalanine HCl highlighting functional regions.

Synthesis & Manufacturing Protocols

The synthesis of D-Homophenylalanine HCl requires high enantiomeric excess (>99% ee).[4] While chemical resolution (e.g., diastereomeric salt crystallization) is traditional, biocatalytic routes are now preferred for their scalability and green chemistry metrics.

Enzymatic Kinetic Resolution (Preferred Route)

This method utilizes D-selective enzymes to resolve racemic mixtures or convert precursors directly.

Protocol Overview:

-

Substrate Preparation: N-Acetyl-DL-homophenylalanine is dissolved in a buffer (pH 7.5).

-

Enzymatic Hydrolysis: L-Aminoacylase is added to selectively hydrolyze the L-isomer, leaving N-Acetyl-D-homophenylalanine intact.

-

Separation: The free L-amino acid is separated from the N-acetyl-D-derivative via ion-exchange chromatography.

-

Chemical Hydrolysis: The N-Acetyl-D-homophenylalanine is hydrolyzed using dilute HCl to yield D-Homophenylalanine HCl.

Synthesis Workflow Diagram

Caption: Chemo-enzymatic workflow for isolating high-purity D-Homophenylalanine HCl.

Pharmaceutical Applications

The incorporation of D-Homophenylalanine into peptide sequences is a strategic design choice in medicinal chemistry.[]

Proteolytic Stability (The "D-Amino Acid Effect")

Endogenous proteases (e.g., trypsin, chymotrypsin) specifically recognize L-amino acid stereochemistry. Substituting L-Phe with D-Hpa in a peptide sequence renders the bond "invisible" or inaccessible to the enzyme active site, significantly extending the plasma half-life of the drug.

-

Mechanism: Steric mismatch in the protease S1/S2 pockets.

-

Application: Used in GnRH antagonists and somatostatin analogs to prevent rapid degradation.

Receptor Selectivity & Drug Design

D-Hpa is used to freeze peptide conformations, forcing specific secondary structures (like

-

Factor Xa Inhibitors: D-Hpa derivatives have been successfully employed as the P3 residue in Factor Xa inhibitors, improving potency and selectivity over natural amino acids [1].[6]

-

Opioid Peptides: In cyclic opioid analogs, D-Hpa replaces phenylalanine to probe the spatial requirements of

- and

Supramolecular Hydrogels

Recent research utilizes D-Homophenylalanine in self-assembling peptides. The D-configuration often promotes the formation of stable nanofiber networks used for sustained drug delivery, resisting breakdown in biological media longer than L-variants [3].

Analytical Characterization

To ensure the integrity of D-Homophenylalanine HCl for pharmaceutical use, the following analytical controls are mandatory.

Specification Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Identification | 1H-NMR (D2O) | Consistent with structure; integration of phenyl/methylene protons |

| Purity | HPLC (C18 Column) | |

| Enantiomeric Excess | Chiral HPLC | |

| Specific Rotation | Polarimetry | |

| Water Content | Karl Fischer |

HPLC Method for Chiral Purity

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+).

-

Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile gradient.

-

Detection: UV at 210 nm or 254 nm.

-

Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, improving peak shape for the free amino acid.

Handling & Stability

-

Storage: Store at 2-8°C in a tightly sealed container. The HCl salt is hygroscopic; protect from moisture.

-

Stability: Stable for >2 years under recommended conditions. Aqueous solutions should be prepared fresh or frozen.

References

-

Highly potent and selective substrate analogue factor Xa inhibitors containing D-homophenylalanine analogues as P3 residue. ChemMedChem, 2007.[6] Link

-

Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 1993. Link

-

Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 2023. Link

-

D-Homophenylalanine Product Data. Sigma-Aldrich / Merck. Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]

- 3. 82795-51-5 CAS MSDS (D-Homophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]

- 6. Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Structural and Therapeutic Imperative of D-Homophenylalanine in Modern Peptide Engineering

By: Senior Application Scientist

In the highly constrained topological landscape of peptide and protein engineering, the substitution of canonical amino acids with non-natural synthetic analogues is a primary driver of therapeutic innovation. As a Senior Application Scientist, I approach peptide design not merely as a linear sequence of residues, but as a dynamic, three-dimensional system of interacting pharmacophores. Among the most versatile of these synthetic building blocks is D-Homophenylalanine (D-Hfe) .

By introducing a single additional methylene group into the side chain of D-phenylalanine, D-Hfe fundamentally alters the conformational flexibility, proteolytic stability, and receptor selectivity of the host peptide[]. This whitepaper provides an in-depth technical analysis of D-Homophenylalanine, exploring the causality behind its structural effects, its applications in drug development, and a self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling and Structural Causality

D-Homophenylalanine ((R)-2-amino-4-phenylbutyric acid) is a synthetic, non-proteinogenic amino acid[2]. Its structural hallmark is the homologation of the side chain—an extra

The Causality of Homologation and Chirality

In native peptides, L-phenylalanine provides a rigid aromatic pharmacophore. When researchers invert the stereocenter to D-phenylalanine, they achieve resistance to endogenous proteases, but the spatial reach of the phenyl ring remains identical. The homologation present in D-Hfe extends the side chain by approximately 1.5 Å[3].

This extension has two profound mechanistic consequences:

-

Rotameric Freedom: The extra methylene group increases the number of accessible side-chain rotamers. This allows the aromatic ring to probe deeper hydrophobic sub-pockets within a receptor that a standard D-Phe residue cannot physically reach[4].

-

Backbone Dihedral Shift: The altered steric bulk of the extended side chain subtly shifts the thermodynamically favored Ramachandran angles (

and

Diagram 1: Logical flow of D-Hfe structural modifications driving therapeutic selectivity.

Mechanistic Role in Receptor Selectivity and Drug Development

The integration of D-Hfe into therapeutic peptides is not a random screening exercise; it is a rational design choice aimed at overcoming specific pharmacological barriers.

A. Opioid Receptor Modulation

In the development of cyclic opioid peptide analogues, achieving selectivity between

B. Efflux Pump Inhibition in Antimicrobial Resistance

Bacterial resistance often relies on efflux pumps that expel antibiotics before they can reach their targets. D-Hfe has been successfully utilized in the design of conformationally-restricted efflux pump inhibitors. For example, derivatives incorporating D-ornithine and D-homophenylalanine (such as MC-02595 analogues) have been shown to effectively inhibit efflux pumps in Pseudomonas aeruginosa, thereby dramatically potentiating the activity of the fluoroquinolone antibiotic levofloxacin[6].

C. Viral Entry Inhibition (HIV gp41 Targeting)

In antiviral drug development, D-peptides are highly valued for their absolute resistance to natural proteases. During HIV-1 fusion, the viral envelope protein gp41 adopts an extended "prehairpin intermediate" conformation. D-peptides engineered with D-Hfe substitutions can bind with high affinity to the highly conserved hydrophobic pockets of this gp41 intermediate, preventing the formation of the fusion-active hairpin structure and effectively blocking viral entry into the host cell[7].

Quantitative Data Summary

The following table synthesizes the critical physicochemical and pharmacological parameters of D-Homophenylalanine and its protected derivatives used in synthesis.

| Parameter | Value / Description | Source |

| Chemical Name | (R)-2-Amino-4-phenylbutyric acid | [2] |

| CAS Number | 82795-51-5 (Free acid), 82732-07-8 (Boc-protected) | [2],[] |

| Molecular Weight | 179.22 g/mol (Free acid); 279.34 g/mol (Boc-protected) | [2],[8] |

| Optical Rotation | [2] | |

| Melting Point | >300 °C (Free acid); 73-79 °C (Boc-protected) | [2],[] |

| Key Therapeutic Uses | Opioid ligands, Efflux pump inhibitors, HIV fusion inhibitors | [4],[6],[7] |

Experimental Workflow: Self-Validating SPPS Protocol

To leverage D-Hfe in peptide engineering, researchers frequently utilize Boc-D-homophenylalanine (CAS: 82732-07-8) in Solid-Phase Peptide Synthesis (SPPS)[]. The tert-butyloxycarbonyl (Boc) protecting group offers enhanced stability and facilitates the synthesis of complex, aggregation-prone peptides that require harsh global cleavage conditions[3].

The following protocol is designed as a self-validating system . Every critical step includes a chemical verification checkpoint to ensure causality and prevent the propagation of errors.

Step-by-Step Methodology: Boc-SPPS Coupling of D-Hfe

1. Resin Preparation and Swelling

-

Action: Weigh 0.5 mmol of PAM (phenylacetamidomethyl) resin into a fritted reaction vessel. Add 10 mL of Dichloromethane (DCM) and agitate for 30 minutes.

-

Causality: Swelling expands the polystyrene matrix, exposing reactive sites.

-

Validation Check: Visually confirm the resin volume has expanded by at least 2-3x. Drain the DCM.

2. Boc Deprotection

-

Action: Treat the resin with 10 mL of 50% Trifluoroacetic acid (TFA) in DCM for 1 minute (pre-wash), drain, and treat again for 20 minutes.

-

Causality: TFA selectively removes the N-terminal Boc group, exposing the primary amine for the next coupling step.

-

Validation Check (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN). A deep blue color confirms the presence of free primary amines. If colorless, repeat deprotection.

3. Activation and Coupling of Boc-D-Hfe-OH

-

Action: Dissolve 1.5 mmol (3 equivalents) of Boc-D-Hfe-OH[] and 1.5 mmol of Oxyma Pure in 5 mL of Dimethylformamide (DMF). Add 1.5 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation, then add to the resin. Agitate for 60 minutes.

-

Causality: DIC forms an active O-acylisourea intermediate. Oxyma Pure is selected over traditional HOBt because it provides superior suppression of racemization at the delicate D-stereocenter while maintaining rapid coupling kinetics.

-

Validation Check (Kaiser Test): Perform the Kaiser test on a small resin sample. A yellow/colorless result indicates complete acylation (no free amines remain). If the beads are blue or green, perform a second coupling cycle.

4. Global Cleavage

-

Action: Transfer the dried resin to a specialized Teflon cleavage apparatus. Treat with anhydrous Hydrogen Fluoride (HF) containing 10% anisole (as a carbocation scavenger) at 0 °C for 60 minutes.

-

Causality: HF cleaves the peptide from the PAM resin and removes all side-chain protecting groups simultaneously. Anisole prevents alkylation of the newly freed D-Hfe phenyl ring by highly reactive carbocations.

Diagram 2: Self-validating Boc-SPPS workflow for D-Homophenylalanine incorporation.

Conclusion

D-Homophenylalanine is far more than a simple structural curiosity; it is a highly engineered tool for manipulating the topological and pharmacological properties of peptides. By leveraging the extended spatial reach of its homologated side chain and the proteolytic resistance of its D-chirality, researchers can rationally design therapeutics that overcome severe biological barriers—from bacterial efflux pumps to viral fusion intermediates. Mastery of its incorporation, validated through rigorous synthetic protocols, remains a critical competency for modern drug development professionals.

References

- BOC Sciences. CAS 82732-07-8 (Boc-D-homophenylalanine) - BOC Sciences.

- Chem-Impex. D-Homophenylalanine - Chem-Impex.

- Guidechem. Boc-D-homophenylalanine 82732-07-8 wiki - Guidechem.

- Chem-Impex. Boc-D-β-homophenylalanine - Chem-Impex.

- PubMed / NIH. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity.

- PubMed / NIH. Conformationally-restricted analogues of efflux pump inhibitors that potentiate the activity of levofloxacin in Pseudomonas aeruginosa.

- ChemicalBook. 82795-51-5(D-Homophenylalanine) Product Description.

- Google Patents. US10406229B2 - Methods and compositions related to inhibition of viral entry.

Sources

- 2. 82795-51-5 CAS MSDS (D-Homophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Conformationally-restricted analogues of efflux pump inhibitors that potentiate the activity of levofloxacin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US10406229B2 - Methods and compositions related to inhibition of viral entry - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

Thermal Stability and Degradation Profile of D-Homophenylalanine HCl

Executive Summary

D-Homophenylalanine Hydrochloride (D-HPhe·HCl) is a critical non-proteinogenic chiral building block, widely utilized in the synthesis of ACE inhibitors, neutral endopeptidase inhibitors, and various peptide-based therapeutics. Unlike its natural analogue (Phenylalanine), the "homo" variant contains an additional methylene group in the side chain, imparting unique lipophilicity and steric properties.

This guide provides a definitive technical analysis of the thermal stability and degradation mechanisms of D-HPhe·HCl. It synthesizes solid-state thermal data with solution-phase forced degradation pathways, offering actionable protocols for stability profiling compliant with ICH Q1A(R2) guidelines.

Physicochemical Baseline

Understanding the baseline properties is a prerequisite for interpreting stability data. The hydrochloride salt form significantly alters the thermal profile compared to the zwitterionic free base.

| Property | Value / Characteristic | Impact on Stability |

| Chemical Structure | (R)-2-Amino-4-phenylbutyric acid HCl | The extra methylene group (-CH₂-) increases side-chain flexibility, influencing packing density and melting behavior. |

| Melting Point | >300 °C (lit.) with decomposition | High lattice energy indicates robust solid-state stability under ambient conditions. |

| Hygroscopicity | Moderate to High (Salt dependent) | HCl salts are prone to moisture uptake, which can catalyze hydrolysis or physical caking. |

| Solubility | Soluble in water, methanol; Insoluble in non-polar solvents | High aqueous solubility necessitates strict pH control to prevent solution-phase degradation. |

| Chirality | D-isomer (R-configuration) | Susceptible to racemization under extreme basic conditions or high thermal stress. |

Thermal Analysis Profile (Solid State)

The thermal degradation of D-HPhe·HCl does not follow a simple melting mechanism. Instead, it undergoes a complex thermolytic decomposition.[1]

Thermogravimetric Analysis (TGA)

In TGA experiments performed under nitrogen (10°C/min ramp), D-HPhe·HCl typically exhibits a multi-stage weight loss profile:

-

Dehydration (<100°C): Minor weight loss (<1%) attributed to surface moisture, depending on storage conditions.

-

Dehydrochlorination (~180°C - 220°C): The onset of degradation often begins with the loss of HCl gas. This destabilizes the crystal lattice.

-

Primary Decomposition (>250°C): Sharp weight loss corresponding to the breakdown of the amino acid backbone, decarboxylation, and side-chain oxidation.

Differential Scanning Calorimetry (DSC)

The DSC curve is characterized by:

-

Absence of sharp melting endotherm: Unlike neutral organics, the salt decomposes coincident with or immediately following melting.

-

Exothermic Decomposition: A broad exothermic event >280°C indicates irreversible chemical breakdown (carbonization).

Technical Insight: The high decomposition temperature suggests that D-HPhe·HCl is stable during standard pharmaceutical processing (milling, blending) but may degrade during high-temperature melt extrusion or aggressive drying processes (>100°C).

Degradation Pathways & Mechanisms

The degradation of D-Homophenylalanine is driven by three primary mechanisms: Cyclization (Dimerization), Oxidation, and Decarboxylation.

Pathway A: Diketopiperazine (DKP) Formation

This is the most critical impurity pathway. Two molecules of D-HPhe can undergo intermolecular condensation to form a cyclic dipeptide (Diketopiperazine).

-

Trigger: High temperature in solid state or neutral/basic pH in solution.

-

Mechanism: The nucleophilic amine of one molecule attacks the carbonyl carbon of another, followed by cyclization.

-

Product: cis-3,6-bis(2-phenylethyl)piperazine-2,5-dione.

Pathway B: Oxidative Degradation

The benzylic position (though separated by two carbons from the amine) and the phenyl ring are susceptible to oxidation under stress.

-

Trigger: Peroxides, metal catalysts, UV light.

-

Mechanism: Radical abstraction of benzylic hydrogen followed by hydroxylation or ketone formation.

Pathway C: Thermal Decarboxylation

-

Trigger: Extreme heat (>250°C).

-

Product: Homophenethylamine (loss of CO₂).

Visualization: Degradation Logic Flow

Figure 1: Mechanistic pathways for the degradation of D-Homophenylalanine HCl.

Experimental Protocols: Forced Degradation

To validate the stability profile, the following Forced Degradation Study (FDS) protocol is recommended, aligned with ICH Q1A(R2).

Protocol Design

Objective: Generate 5-20% degradation to validate analytical method specificity.

| Stress Condition | Reagent / Condition | Duration | Target Mechanism |

| Acid Hydrolysis | 1.0 N HCl, Reflux | 24 - 48 Hours | Amide/Ester hydrolysis (if derivatized), Decarboxylation |

| Base Hydrolysis | 1.0 N NaOH, Ambient | 4 - 24 Hours | Racemization, DKP formation |

| Oxidation | 3% H₂O₂ | 2 - 24 Hours | Benzylic oxidation, N-oxidation |

| Thermal (Solid) | 105 °C (Dry Heat) | 3 - 7 Days | Dimerization, Dehydrochlorination |

| Photolysis | 1.2 million lux hours | ~ 5 Days | Radical oxidation, Ring degradation |

Analytical Method (HPLC-UV)

A stability-indicating method must resolve the parent peak from the DKP dimer and oxidative byproducts.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses ionization of silanols and retains the amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).

-

Flow Rate: 1.0 mL/min.

Expert Note: Use TFA or Phosphate buffer (pH 2.5). Avoid neutral pH mobile phases, as they cause peak tailing for amino acids and may promote on-column DKP formation.

Visualization: Stability Testing Workflow

Figure 2: Workflow for conducting forced degradation studies.

Storage and Handling Recommendations

Based on the thermal and degradation profile:

-

Moisture Control: Store in tightly sealed containers with desiccants. The HCl salt is hygroscopic; moisture absorption accelerates degradation.

-

Temperature: Store at Controlled Room Temperature (20-25°C). Avoid storage >40°C to prevent slow solid-state dimerization.

References

-

Sigma-Aldrich. (n.d.). D-Homophenylalanine Product Specification. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329757957, D-Homophenylalanine. Retrieved from

-

ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from

-

Royal Society of Chemistry. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine. Retrieved from

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Retrieved from

Sources

Solubility Profiling of D-Homophenylalanine HCl: A Technical Guide for Process Chemists

Executive Summary

D-Homophenylalanine Hydrochloride (D-Hphe[1]·HCl) is a critical chiral building block, predominantly utilized in the synthesis of ACE inhibitors (e.g., Enalapril precursors) and novel peptidomimetics. Its solubility profile is governed by its ionic nature; while the zwitterionic form exhibits characteristically low solubility in aqueous media, the hydrochloride salt dramatically alters this thermodynamic landscape.

This guide provides a comprehensive technical analysis of D-Hphe[1]·HCl solubility.[1][2][3] It moves beyond static data points to establish a dynamic solubility model , empowering researchers to predict behavior in binary solvent systems and design robust crystallization processes.

Physicochemical Foundation

To control solubility, one must understand the solute's solid-state thermodynamics.[1] D-Homophenylalanine HCl behaves as a typical amino acid salt, where lattice energy competes with solvation enthalpy.[1]

Structural Determinants[1]

-

Compound: D-Homophenylalanine Hydrochloride[1]

-

CAS: 82795-51-5 (Free base), Salt forms vary.[1]

-

Molecular Weight: 215.68 g/mol (HCl salt approx.)[1]

-

Chirality: D-enantiomer (Enantiomers exhibit identical solubility in achiral solvents; data for L-Hphe is transferable).[1]

-

pKa Values:

(Carboxyl),

The pH-Solubility Relationship

Unlike lipophilic drugs, D-Hphe solubility is pH-dependent.[1]

-

pH < 2.0 (HCl Salt domain): The amine is protonated (

) and the carboxylic acid is protonated ( -

pH 5.0–6.0 (Isoelectric Point, pI): The molecule exists as a zwitterion (

).[1] Lattice energy is maximized, and solubility is at its thermodynamic minimum .[1] -

pH > 10.0: Deprotonation leads to the anionic form, restoring aqueous solubility.

Process Insight: Process streams must be maintained below pH 2.0 to prevent the spontaneous precipitation of the zwitterionic free base during handling.

Solubility Profile & Data

The following data synthesizes experimental benchmarks and structural analog trends (L-Phenylalanine HCl, L-Homophenylalanine).

Aqueous & Buffer Solubility

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Phase Description |

| Water (pH < 2.0) | 20 | > 100 | Freely Soluble (Stable Salt) |

| Water (pH 5.5) | 20 | < 5.0 | Risk: Zwitterion Precipitation |

| 3M HCl | 20 | > 300 | Highly Soluble (Common solvent for optical rotation) |

| 0.1M Phosphate (pH 7.4) | 37 | ~ 15–20 | Moderate (Biorelevant) |

Organic Solvent Solubility (Protic vs. Aprotic)

| Solvent | Class | Solubility Rating | Process Application |

| Methanol | Polar Protic | High (> 50 mg/mL) | Primary solvent for reaction/transfer.[1] |

| Ethanol | Polar Protic | Moderate | Good solvent for cooling crystallization.[1] |

| Isopropanol (IPA) | Polar Protic | Low-Moderate | Excellent antisolvent for high-yield recovery.[1] |

| DMSO | Polar Aprotic | Very High | Stock solutions; difficult to remove.[1] |

| Acetonitrile | Polar Aprotic | Low | Antisolvent.[1] |

| MTBE / Heptane | Non-polar | Negligible | Wash solvents to remove lipophilic impurities.[1] |

Thermodynamic Solubility Visualization

The following diagram illustrates the equilibrium dynamics governing the dissolution of the HCl salt versus the zwitterion.

Caption: Equilibrium shift from soluble HCl salt to insoluble zwitterion upon pH neutralization.

Experimental Protocols (Self-Validating Systems)

Do not rely on literature values alone. Batch-to-batch variations in crystal habit can alter dissolution rates.[1] Use this protocol to generate site-specific data.

Protocol A: Gravimetric Solubility Determination (High Concentration)

Objective: Determine saturation limit in organic solvents (e.g., MeOH, EtOH) for process volume definition.[1]

-

Preparation: Add excess D-Hphe·HCl solid to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at target temperature (

) for 24 hours. -

Sampling: Stop stirring and allow settling for 30 mins (or centrifuge at

). -

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

to prevent crashing out). -

Drying: Pipette exactly 5.0 mL of filtrate into a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant weight.[1]

-

Calculation:

.

Protocol B: HPLC-Based Determination (Trace/Aqueous)

Objective: Precise solubility measurement in water or buffers where pH control is critical.[1]

-

Workflow:

-

Prepare saturated solution as in Protocol A.

-

Check pH of the supernatant (Critical: The salt is acidic; dissolving it will lower pH). Adjust if mapping pH-solubility profile.

-

-

Analysis: Dilute filtrate 1:100 with Mobile Phase A.

-

HPLC Conditions:

Workflow Visualization

Caption: Decision tree for selecting Gravimetric vs. HPLC quantification based on estimated solubility.

Process Development Implications

Crystallization Strategy

To purify D-Hphe[1]·HCl from synthesis mixtures, leverage the Antisolvent Cooling method:

-

Dissolution: Dissolve crude solid in Methanol (3 vol) at 50°C.

-

Polishing: Hot filtration to remove inorganic salts (NaCl/KCl).[1]

-

Induction: Add Isopropanol (IPA) or Ethyl Acetate (5 vol) slowly.

-

Cooling: Ramp down to 0°C at 5°C/hour.

Common Ion Effect

If using HCl to drive salt formation:

-

Recommendation: Use HCl in Dioxane or HCl in Methanol for anhydrous salt formation.[1]

References

-

Yoneyama Yakuhin Kogyo Co., Ltd. (n.d.).[1][6] D-Homophenylalanine Specifications and Solubility. Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2018).[1] Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link][1]

-

Max Planck Society. (2024).[1] Aqueous solution and solid-state behaviour of L-homophenylalanine. Retrieved from [Link][1]

-

PubChem. (2025).[1] D-Homophenylalanine Compound Summary. Retrieved from [Link][1]

Sources

- 1. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 82795-51-5 CAS MSDS (D-Homophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. researchgate.net [researchgate.net]

- 6. yone-yama.co.jp [yone-yama.co.jp]

- 7. D -Homophenylalanine = 98.0 HPLC 82795-51-5 [sigmaaldrich.com]

Technical Deep Dive: D-Homophenylalanine in Modern Medicinal Chemistry

Executive Summary

D-Homophenylalanine (D-Hfe) represents a critical "stereochemical spacer" in the medicinal chemist's toolkit. Unlike its natural counterpart L-Phenylalanine, D-Hfe offers a dual advantage: proteolytic resistance inherent to D-amino acids and extended hydrophobic reach provided by the additional methylene group (

This guide analyzes the structural utility of D-Hfe in peptidomimetic drug design, detailing its role in optimizing binding affinity for deep hydrophobic pockets (e.g., in metalloproteases and viral proteases) and providing a validated protocol for its scalable synthesis via enzymatic resolution.

Part 1: The Stereochemical & Structural Advantage

The "Homologation Effect" in Pharmacophore Design

In Structure-Activity Relationship (SAR) studies, the distance between the peptide backbone and the aromatic pharmacophore is often a binary choice between Phenylglycine (short) and Phenylalanine (standard). D-Homophenylalanine introduces a third dimension: flexibility and reach .

-

Pocket Penetration: The extra methylene unit allows the phenyl ring to penetrate deeper into hydrophobic S1/S1' pockets of enzymes like Aminopeptidase N (CD13) and Neprilysin (NEP) , where Phenylalanine may fall short.

-

Conformational Freedom: The extended side chain (

-methylene vs

Proteolytic Stability

Incorporating D-Hfe into a peptide sequence renders the adjacent amide bond resistant to hydrolysis by endogenous proteases (e.g., chymotrypsin, pepsin), which strictly recognize L-stereocenters. This makes D-Hfe an ideal candidate for retro-inverso peptide design and half-life extension of therapeutic peptides.

Table 1: Structural Comparison of Phenyl-Containing Building Blocks

| Property | D-Phenylglycine (D-Phg) | D-Phenylalanine (D-Phe) | D-Homophenylalanine (D-Hfe) |

| Side Chain | |||

| Backbone-Ring Dist. | ~1.5 Å | ~2.5 Å | ~3.9 Å |

| Flexibility | Rigid (Rotational restriction) | Moderate | High (Additional rotatable bond) |

| Primary Utility | Constraining conformation | Standard antagonist scans | Reaching remote hydrophobic pockets |

| pKa ( | ~1.8 | 2.20 | 2.32 |

Part 2: Synthetic Access & Scalability

While asymmetric hydrogenation is possible, the enzymatic kinetic resolution of N-acetyl-DL-homophenylalanine remains the industrial standard due to its cost-effectiveness and high enantiomeric excess (

Validated Protocol: Chemo-Enzymatic Synthesis via Alcalase

Source: Validated against protocols using Alcalase (Bacillus licheniformis protease) [1, 2].

Reagents:

-

Substrate: N-Acetyl-DL-homophenylalanine ethyl ester (or free acid).

-

Enzyme: Alcalase 2.4L (Novozymes) or Beef Kidney Acetone Powder.

-

Solvent: Phosphate buffer (pH 7.5) / Cosolvent (e.g., 5% Acetone).

Step-by-Step Workflow:

-

Substrate Preparation: Dissolve N-Acetyl-DL-homophenylalanine (100 mM) in 0.1 M phosphate buffer (pH 7.5). Adjust pH with 2M NaOH.

-

Enzymatic Hydrolysis: Add Alcalase (approx. 1% v/v). Incubate at 30°C with varying agitation.

-

Monitoring: Monitor reaction progress via HPLC (Chiralpak AD-H column) until 50% conversion is reached.

-

Separation:

-

Acidify mixture to pH 2.0.

-

Extract the unreacted N-Acetyl-D-Homophenylalanine with Ethyl Acetate (The free L-amino acid remains in the aqueous phase).

-

-

Hydrolysis to Product: Reflux the extracted N-Acetyl-D-Hfe in 2M HCl for 2-4 hours to remove the acetyl group.

-

Purification: Neutralize and crystallize D-Homophenylalanine from water/ethanol.

Visualization: Synthesis Workflow

Caption: Kinetic resolution pathway separating L-Hfe (aqueous) from the desired D-Hfe precursor (organic).

Part 3: Medicinal Chemistry Applications[1][5][6][7]

Case Study: Viral Protease Inhibitors (Dengue & West Nile)

In the development of inhibitors for the Dengue Virus (DENV) NS2B-NS3 protease , researchers faced a challenge: the active site is relatively flat but contains specific hydrophobic pockets.

-

The Problem: Standard L-amino acids were rapidly degraded, and D-Phe provided insufficient binding energy.

-

The Solution: Substitution of Phenylglycine with D-Homophenylalanine at the P2/P3 positions.

-

Outcome: The D-Hfe moiety extended into the hydrophobic S2 pocket, improving

values into the low nanomolar range (12-19 nM) while conferring resistance to host proteases [3].

Aminopeptidase N (CD13) Inhibition

Aminopeptidase N is a zinc-dependent metalloprotease involved in tumor angiogenesis.

-

Mechanism: Phosphonic acid analogues of D-Homophenylalanine act as transition-state mimetics.

-

SAR Finding: The D-Hfe analogues showed superior inhibitory potential compared to Phe derivatives.[5] The extra methylene group allowed the phosphonate "warhead" to coordinate the Zinc ion while the aromatic ring sat perfectly in the hydrophobic S1 pocket [4].

Visualization: Structural Logic in Drug Design

Caption: Decision matrix for selecting D-Hfe over Phe/D-Phe based on pocket depth and stability requirements.

Part 4: Handling & Stability Data

D-Homophenylalanine is chemically stable but requires specific handling to maintain optical purity during peptide coupling.

Table 2: Physical & Stability Properties

| Parameter | Value | Notes |

| CAS Number | 82795-51-5 | |

| Molecular Weight | 179.22 g/mol | |

| Melting Point | >300 °C | High lattice energy indicates stability. |

| Solubility | Water (Low), Dilute Acid (High) | Soluble in 1M HCl or AcOH. |

| Racemization Risk | Low to Moderate | Avoid strong bases during coupling; use HOBt/EDC or HATU. |

| Storage | Room Temp, Desiccated | Non-hygroscopic. |

Coupling Protocol Note

When using Fmoc-D-Hfe-OH in Solid Phase Peptide Synthesis (SPPS):

-

Activation: Use DIC/Oxyma or HATU/DIPEA.

-

Base Sensitivity: Prolonged exposure to DBU/Piperidine can cause minor racemization (

-proton acidity is similar to Phe). Limit deprotection times to 2x5 min.

References

-

Enzymatic Resolution of Homophenylalanine: Title: Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride. Source: University of Minnesota / ResearchGate (2002). URL:[Link]

-

Biocatalytic Methods: Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Source: ACS Catalysis (2020). URL:[Link]

-

Viral Protease Inhibition (Dengue): Title: A short survey of dengue protease inhibitor development (2015–2020). Source: NIH / PMC (2021). URL:[Link]

-

Aminopeptidase N Inhibitors: Title: Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine.[5] Source: MDPI (2020). URL:[Link]

-

Chemical Properties & CAS: Title: D-Homophenylalanine - PubChem Compound Summary.[6][7] Source: National Library of Medicine.[6][7] URL:[Link]

Sources

- 1. WO2012174489A2 - Small molecule composite surfaces as inhibitors of protein-protein interactions - Google Patents [patents.google.com]

- 2. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive Application Note: HPLC & Chiral HPLC Analysis of D-Homophenylalanine

Introduction & Scientific Context

D-Homophenylalanine (D-Hphe), or (R)-2-amino-4-phenylbutanoic acid, is a critical non-proteinogenic amino acid intermediate used in the synthesis of peptide-based pharmaceuticals, particularly ACE inhibitors (e.g., Lisinopril, Enalapril) and various protease inhibitors. Unlike its natural analog phenylalanine, the "homo" variant contains an additional methylene group in the side chain, imparting unique steric and lipophilic properties to drug candidates.

For drug development professionals, two critical quality attributes (CQAs) must be monitored:

-

Chemical Purity: Absence of synthetic byproducts (e.g., unreacted precursors, des-amino impurities).

-

Chiral Purity (Enantiomeric Excess): Strict control of the L-isomer (L-Hphe), which often possesses different or antagonistic biological activity.

This guide provides two validated, self-consistent protocols: a Reverse-Phase (RP-HPLC) method for chemical purity and a Direct Chiral Ligand-Exchange or Crown Ether method for enantiomeric purity.

Physicochemical Profile[1][2][3][4][5][6]

-

Structure: Zwitterionic

-amino acid with a phenyl-ethyl side chain. -

pKa:

-COOH -

Solubility: Sparingly soluble in water; soluble in acidic/basic aqueous buffers.

-

Detection: UV active at 210 nm (peptide/carboxyl) and 254 nm (phenyl ring).

Strategic Method Selection

The choice of method depends on the analytical goal. The following decision matrix illustrates the logic behind protocol selection.

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on analytical requirements.

Protocol A: Chemical Purity (Achiral RP-HPLC)

Objective: Quantify D-Hphe and separate it from synthetic precursors using standard C18 chemistry. Challenge: As a zwitterion, D-Hphe is poorly retained on C18 columns at neutral pH. Solution: Use Acidic Ion-Suppression or Ion-Pairing to ensure retention and peak shape.

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 Core-Shell (e.g., Kinetex 2.6 µm C18), 150 x 4.6 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV @ 210 nm (High sensitivity) and 254 nm (Selectivity) |

| Injection Vol | 5 - 10 µL |

Gradient Program

-

0.0 min: 5% B

-

10.0 min: 40% B (Linear ramp)

-

12.0 min: 90% B (Wash)

-

15.0 min: 5% B (Re-equilibration)

Technical Rationale

-

TFA (0.1%): Protonates the carboxylic acid (suppressing ionization to -COOH), making the molecule sufficiently hydrophobic to interact with the C18 stationary phase. It also pairs with the amine group to improve peak symmetry.

-

Wavelength: 210 nm is necessary for detecting non-aromatic impurities, while 254 nm confirms the presence of the phenyl ring in the main peak.

Protocol B: Chiral Purity (The "Gold Standard")

Objective: Determine Enantiomeric Excess (%ee) of D-Hphe.

Methodology: Direct separation using a Crown Ether chiral stationary phase (CSP).[4]

Why this method? Crown ether columns (e.g., CROWNPAK) are specifically designed for amino acids containing a primary amine. They form a "host-guest" inclusion complex with the ammonium ion (

Chromatographic Conditions

| Parameter | Specification |

| Column | Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) |

| Mobile Phase | Perchloric Acid (pH 1.[5]5) / Acetonitrile (85 : 15 v/v) |

| Flow Rate | 0.4 - 0.5 mL/min (Note: Lower flow for 3.0 mm ID) |

| Temperature | 25°C (Lower temperature often improves chiral resolution) |

| Detection | UV @ 200 - 210 nm |

| Run Time | ~20 - 30 minutes |

Preparation of Mobile Phase (pH 1.5 HClO )

-

Add 16.3 g (approx. 10 mL) of 70% Perchloric Acid to 900 mL of HPLC-grade water.

-

Adjust pH to 1.5 if necessary (though the ratio above usually targets pH 1.0-1.5).

-

Mix 850 mL of this aqueous solution with 150 mL of Acetonitrile.

-

Safety Warning: Perchloric acid is corrosive and an oxidizer. Use dedicated glassware and rinse the system thoroughly with water after use to prevent salt precipitation or corrosion.

Mechanism & Elution Order

On the CR(+) column:

-

D-Homophenylalanine typically elutes FIRST .

-

L-Homophenylalanine elutes SECOND .

-

Note: The crown ether chiral selector preferentially binds the L-isomer (matching the spatial arrangement of the ammonium and carboxyl groups), retaining it longer.

Figure 2: Schematic of the Host-Guest interaction. The ammonium group of D-Hphe inserts into the crown ether, stabilized by hydrogen bonding.

Protocol C: Alternative Ligand Exchange (Process Robustness)

If a Crown Ether column is unavailable, the Ligand Exchange method is a robust alternative, widely used in industrial settings.

-

Column: Chirex 3126 (D-Penicillamine) or equivalent Phenomenex CLC-L.

-

Mobile Phase: 2 mM Copper(II) Sulfate (CuSO

) in Water / Acetonitrile (85 : 15).[6] -

Mechanism: The D-Hphe and Copper ion form a diastereomeric ternary complex with the D-Penicillamine ligand on the column.

-

Elution Order: Using D-Penicillamine, L-Hphe usually elutes first (27 min), and D-Hphe elutes second (30 min).

-

Detection: UV @ 254 nm (detecting the Copper-Amino Acid complex).

System Suitability & Validation Criteria

To ensure data trustworthiness (Trustworthiness pillar), every run must meet these criteria:

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | Critical for accurate integration of the minor enantiomer. | |

| Tailing Factor ( | Amino acids often tail due to silanol interactions; low pH mitigates this. | |

| Precision (RSD) | Ensures method stability. | |

| Sensitivity (S/N) | Must detect 0.1% L-isomer impurity. |

Sample Preparation Protocol

-

Weigh: 10 mg of D-Homophenylalanine standard/sample.

-

Dissolve: Add 10 mL of Mobile Phase A (or pH 1.5 buffer).

-

Tip: If dissolution is slow, use mild sonication. Avoid dissolving in pure organic solvent as it may precipitate in the acidic mobile phase.

-

-

Filter: Pass through a 0.22 µm PVDF or PTFE syringe filter.

-

Vial: Transfer to an amber HPLC vial (protect from light if storing long term).

Troubleshooting Guide

Issue: Peak Tailing

-

Cause: Secondary interactions between the amine and residual silanols on the silica.

-

Fix: Ensure mobile phase pH is sufficiently low (< 2.0) for the Crownpak method.[7][4][5] For RP-HPLC, increase TFA concentration or switch to a "base-deactivated" C18 column.

Issue: Loss of Resolution (Chiral)

-

Cause: Column contamination or temperature fluctuation.

-

Fix: Chiral recognition is exothermic. Lower the temperature (e.g., from 25°C to 15°C) to significantly increase resolution (

).

Issue: High Backpressure (Crownpak)

-

Cause: Precipitation of salts or dirty samples.

-

Fix: These columns are fragile. Never exceed the manufacturer's pressure limit (typically ~30 MPa). Wash with water/methanol mixtures if pressure builds.

References

-

Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

-

Péter, A., et al. (2004). "Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids." Journal of Chromatography A.

-

Soriano-Maldonado, P., et al. (2014). "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine...". ACS Omega.

-

Sigma-Aldrich. D-Homophenylalanine Product Specification & HPLC Assay.

-

Phenomenex. Chiral HPLC Separations - Application Guide.

Sources

- 1. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 82795-51-5 CAS MSDS (D-Homophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. hplc.eu [hplc.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chiraltech.com [chiraltech.com]

Experimental procedure for enzymatic resolution of homophenylalanine

Application Note: Enzymatic Resolution of Homophenylalanine

Abstract

This application note details a robust, scalable protocol for the production of L-homophenylalanine (L-Hph) via the enzymatic kinetic resolution of N-acetyl-DL-homophenylalanine. Utilizing Aminoacylase I (EC 3.5.1.14), this method offers high enantioselectivity (

Introduction & Principle

The Challenge: Homophenylalanine is a non-proteinogenic amino acid.[1] Chemical synthesis typically yields a racemic mixture (DL-Hph). Separating these enantiomers via fractional crystallization of diastereomeric salts is labor-intensive and has low atom economy.

The Biocatalytic Solution: The method relies on the stereoselective hydrolytic activity of Aminoacylase I (typically sourced from Aspergillus melleus or Porcine Kidney). The enzyme strictly recognizes the L-enantiomer of N-acetyl-homophenylalanine, hydrolyzing the amide bond to release free L-homophenylalanine and acetic acid. The N-acetyl-D-homophenylalanine remains unreacted, allowing for facile separation based on solubility differences at varying pH levels.

Mechanism of Action:

Materials & Reagents

Chemicals[2][3][4][5]

-

Substrate: N-Acetyl-DL-homophenylalanine (Synthesized via acetylation of DL-Hph with acetic anhydride).

-

Enzyme: Aminoacylase I (Grade:

U/mg solid, Source: Aspergillus melleus or Porcine Kidney). -

Buffer System: 0.1 M Potassium Phosphate Buffer (PBS), pH 7.5.

-

Cofactor: Cobalt(II) chloride hexahydrate (

) – Critical for enzyme activation. -

Solvents: 6M HCl, 2M NaOH, Ethyl Acetate (for extraction).

-

Resin: Dowex 50W-X8 (H+ form) cation exchange resin.

Equipment

-

Thermostatic shaker or overhead stirrer with temperature control.

-

pH-stat titrator (recommended for scale-up to maintain pH 7.5).

-

HPLC with Chiral Column (e.g., Daicel Crownpak CR(+) or Chirex 3126).

Experimental Procedure

Step 1: Substrate Preparation (Pre-Reaction)

Ensure the substrate is fully dissolved and the pH is adjusted before adding the enzyme to prevent denaturation.

-

Dissolve 10.0 g (approx. 45 mmol) of N-acetyl-DL-homophenylalanine in 150 mL of 0.1 M Phosphate Buffer.

-

Adjust pH to 7.5 using 2M NaOH.

-

Add

to a final concentration of 0.5 mM. Note: Cobalt ions stabilize the enzyme and enhance catalytic turnover.

Step 2: Enzymatic Hydrolysis (Resolution)

-

Enzyme Addition: Add 50 mg of Aminoacylase I dissolved in 5 mL of buffer.

-

Incubation: Stir the mixture gently at 37°C .

-

pH Maintenance: The reaction produces acetic acid, which lowers pH. Maintain pH at 7.5

0.2 using a pH-stat with 1M NaOH or manual addition. -

Monitoring: Monitor the reaction via TLC (ninhydrin stain reveals free L-Hph) or HPLC.

-

Endpoint: The reaction typically reaches 50% conversion (theoretical maximum) in 12–24 hours.

-

Step 3: Downstream Processing (Purification)

This step leverages the zwitterionic nature of the product versus the acidic nature of the unreacted substrate.

-

Quenching: Adjust pH to 5.0 with 6M HCl to deactivate the enzyme (or filter if immobilized).

-

Separation of D-Isomer:

-

Acidify the solution further to pH 1.5 using 6M HCl.

-

Extract the unreacted N-acetyl-D-homophenylalanine using Ethyl Acetate (

mL). -

Note: The organic phase contains the D-substrate (which can be racemized and recycled).[1] The aqueous phase contains the L-homophenylalanine hydrochloride.

-

-

Isolation of L-Hph:

-

Load the aqueous phase onto a Dowex 50W-X8 cation exchange column.

-

Wash with water to remove salts and traces of acetic acid.

-

Elute L-homophenylalanine with 1M

. -

Concentrate the eluent in vacuo to obtain white crystals.

-

Analytical Methods & Quality Control

HPLC Method for Enantiomeric Excess (ee):

-

Column: Crownpak CR(+) (Daicel).

-

Mobile Phase:

(pH 1.5) / Methanol (90:10). -

Flow Rate: 0.8 mL/min.

-

Detection: UV at 210 nm.

-

Retention Times: L-Hph elutes before D-Hph (if any D-amine formed via non-specific hydrolysis).

Calculation of Selectivity (E-value):

Use the equation by Chenault & Whitesides:

Data Presentation & Visualization

Typical Performance Metrics

| Parameter | Value | Notes |

| Substrate Conc. | 0.3 – 0.5 M | High loading possible |

| Temperature | 35°C – 40°C | Optimal for A. melleus Acylase |

| Time | 12 – 24 h | Depends on enzyme loading |

| Conversion | 49 – 50% | Kinetic resolution limit |

| Product ee% | > 99.5% | Optical purity |

| Yield (Isolated) | 40 – 45% | Relative to racemic start |

Process Workflow Diagram

Figure 1: Workflow for the Acylase I mediated resolution of Homophenylalanine.

Mechanistic Pathway

Figure 2: Kinetic mechanism of the Acylase I stereoselective hydrolysis.

Troubleshooting & Optimization (Expert Insights)

-

Low Conversion (<40%):

-

Cause: Product inhibition by acetate or pH drift.

-

Fix: Ensure robust buffering capacity or use a pH-stat. Check if

was added; commercially dialyzed enzymes often lack the necessary metal cofactor.

-

-

Low Enantioselectivity (ee < 95%):

-

Cause: Spontaneous hydrolysis (rare at pH 7.5) or impure enzyme.

-

Fix: Lower the reaction temperature to 25°C. While this slows the rate, it generally increases the

-value (selectivity).

-

-

Substrate Solubility:

-

Issue: N-Acetyl-Hph is hydrophobic.

-

Fix: Up to 10% (v/v) Methanol or DMSO can be added as a co-solvent without significantly denaturing Acylase I.

-

References

-

Whitesides, G. M., et al. (1989).[2] "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I." Journal of the American Chemical Society.[2]

-

Zhao, H., et al. (2002).[3] "Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride." Synthetic Communications.

-

Chenault, H. K., et al. (1989).[2] "Kinetic resolution of unnatural and rarely occurring amino acids."[2] Journal of the American Chemical Society.

- Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH.

Sources

- 1. EP0310012A2 - Process for the preparation of optically pure homophenyl alanine - Google Patents [patents.google.com]

- 2. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]

- 3. experts.umn.edu [experts.umn.edu]

Advanced Protocols: Application of D-Homophenylalanine in ACE Inhibitor Development

Content Type: Application Note & Technical Guide Target Audience: Medicinal Chemists, Process Development Scientists, QC Analysts

Executive Summary & Strategic Rationale